molecular formula C10H17Cl2N3O2S B2489025 2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride CAS No. 2251053-74-2

2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride

Cat. No.: B2489025
CAS No.: 2251053-74-2
M. Wt: 314.23
InChI Key: OYSYNDDHGZOTDJ-UHFFFAOYSA-N
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Description

. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases.

Preparation Methods

The synthesis of 2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride typically involves multiple steps. One common method includes the hydrogenation of 2-cyano pyridine to produce 2-picolylamine . This intermediate is then subjected to further chemical reactions to introduce the thiazinane and dione functionalities. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various ionic liquids and chelating ligands.

    Biology: The compound is used in the study of protein kinase C beta (PKCβ) enzyme inhibition, which is crucial for understanding cell signaling pathways.

    Medicine: TAK-659 is being investigated for its potential therapeutic effects in treating cancers and autoimmune diseases due to its selective inhibition of PKCβ.

    Industry: It is utilized in the functionalization of polymers to enhance their properties for specific industrial applications.

Mechanism of Action

The mechanism of action of 2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride involves the selective inhibition of the protein kinase C beta (PKCβ) enzyme. By binding to the active site of PKCβ, the compound prevents the enzyme from phosphorylating its substrates, thereby disrupting cell signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and modulation of immune responses.

Comparison with Similar Compounds

2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride is unique due to its high selectivity for PKCβ. Similar compounds include:

    2-(Aminomethyl)pyridine: A precursor in the synthesis of various chelating ligands and ionic liquids.

    (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride: Used in organic synthesis and as a building block for more complex molecules.

    2-(2-Pyridyl)ethylamine: Utilized in the synthesis of coordination complexes and as a ligand in various chemical reactions.

These compounds share structural similarities but differ in their specific applications and target enzymes.

Properties

IUPAC Name

[6-(1,1-dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-16(13,14)15;;/h3-5H,1-2,6-8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXSHAIGIHMRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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